(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
The compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a 3,4-dichlorophenyl group and a cyano group. The molecule also contains a prop-2-enamide group with a 2-hydroxy-4-nitrophenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring, the dichlorophenyl group, and the nitrophenyl group would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan compounds are known to undergo a variety of reactions. For example, they can participate in Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyano group, the dichlorophenyl group, and the nitrophenyl group would all influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- AKOS001062791 exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have investigated its potential as an antioxidant in various contexts, including food science and health supplements .
Antioxidant Properties
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O5/c21-15-4-1-11(8-16(15)22)19-6-3-14(30-19)7-12(10-23)20(27)24-17-5-2-13(25(28)29)9-18(17)26/h1-9,26H,(H,24,27)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCGKAUALPNCGQ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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